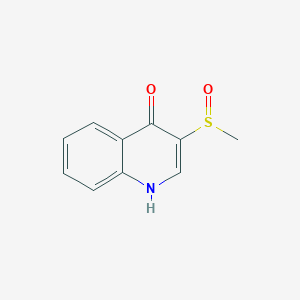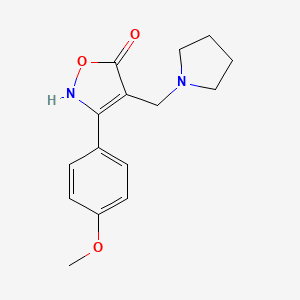
3-(Methanesulfinyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfinyl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core with a methylsulfinyl group at the 3-position and a ketone group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)quinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of 3-(Methylsulfinyl)quinolin-4(1H)-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as metal-free catalysis and visible light irradiation, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfinyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The quinoline core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(Methylsulfonyl)quinolin-4(1H)-one.
Reduction: Formation of 3-(Methylsulfinyl)quinolin-4(1H)-ol.
Substitution: Formation of halogenated or nitrated derivatives of the quinoline core.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfinyl)quinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfinyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication processes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-4(1H)-one: Lacks the methylsulfinyl group but shares the quinoline core structure.
3-(Methylthio)quinolin-4(1H)-one: Contains a methylthio group instead of a methylsulfinyl group.
3-(Methylsulfonyl)quinolin-4(1H)-one: Contains a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
3-(Methylsulfinyl)quinolin-4(1H)-one is unique due to the presence of the methylsulfinyl group, which can influence its chemical reactivity and biological activity. This functional group can undergo further chemical modifications, providing opportunities for the development of novel derivatives with enhanced properties.
Eigenschaften
CAS-Nummer |
66424-81-5 |
|---|---|
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
3-methylsulfinyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO2S/c1-14(13)9-6-11-8-5-3-2-4-7(8)10(9)12/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
SSNKFLJOLCLORZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CNC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)










